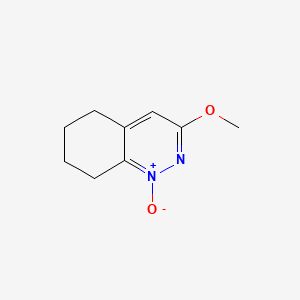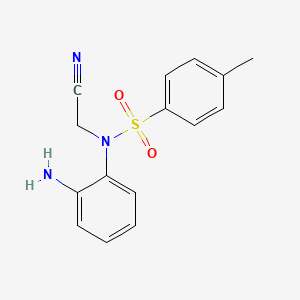
(R)—1-Boc-3-hydroxypiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®—1-Boc-3-hydroxypiperidine, also known as ®-tert-Butyl 3-hydroxypiperidine-1-carboxylate, is an organic compound with the molecular formula C10H19NO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and bioactive molecules due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®—1-Boc-3-hydroxypiperidine typically involves a two-step process:
Formation of 1-Boc-3-hydroxypiperidine: This step involves the reaction of hydroxypiperidine with tert-butyl dicarbonate (Boc2O) to form 1-Boc-3-hydroxypiperidine.
Stereoselective Reduction: The second step involves the stereoselective reduction of 1-Boc-3-hydroxypiperidine to yield ®—1-Boc-3-hydroxypiperidine.
Industrial Production Methods: Industrial production often employs biocatalytic methods for the stereoselective reduction step. For example, an ®-specific carbonyl reductase from Candida parapsilosis can be used to catalyze the reduction of N-Boc-3-piperidone to ®—1-Boc-3-hydroxypiperidine with high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions: ®—1-Boc-3-hydroxypiperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-piperidone derivatives.
Reduction: Formation of various piperidine derivatives.
Substitution: Formation of halogenated piperidine derivatives
Scientific Research Applications
®—1-Boc-3-hydroxypiperidine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: It is used in the synthesis of bioactive compounds that can modulate biological pathways.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including inhibitors of enzymes like DNA methyltransferases.
Industry: It is used in the production of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of ®—1-Boc-3-hydroxypiperidine depends on its application. In pharmaceutical synthesis, it acts as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The molecular targets and pathways involved are specific to the final bioactive compounds synthesized from it .
Comparison with Similar Compounds
- (S)-1-Boc-3-hydroxypiperidine
- 1-Boc-4-hydroxypiperidine
- 1-Boc-3-bromopiperidine
- N-Boc-3-pyrrolidinone
Comparison:
(S)-1-Boc-3-hydroxypiperidine: The enantiomer of ®—1-Boc-3-hydroxypiperidine, used in similar applications but with different stereochemical properties.
1-Boc-4-hydroxypiperidine: Similar structure but with the hydroxyl group at the 4-position, leading to different reactivity and applications.
1-Boc-3-bromopiperidine: Contains a bromine atom instead of a hydroxyl group, used in different substitution reactions.
N-Boc-3-pyrrolidinone: A related compound with a pyrrolidinone ring, used in different synthetic pathways
®—1-Boc-3-hydroxypiperidine stands out due to its specific stereochemistry and versatility in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
Properties
CAS No. |
143900-41-0 |
|---|---|
Molecular Formula |
C14H28O3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride](/img/structure/B1179326.png)


![4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1179335.png)
